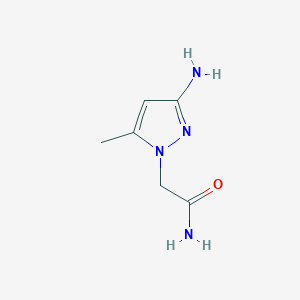
2-(3-amino-5-méthyl-1H-pyrazol-1-yl)acétamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-amino-5-methyl-1H-pyrazol-1-yl)acetamide is a heterocyclic compound featuring a pyrazole ring substituted with an amino group and a methyl group. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The pyrazole ring is a versatile scaffold in drug design, often used to develop compounds with various biological activities.
Applications De Recherche Scientifique
2-(3-amino-5-methyl-1H-pyrazol-1-yl)acetamide has several scientific research applications, including:
Medicinal Chemistry: It is used as a scaffold for designing androgen receptor antagonists, which are important in the treatment of prostate cancer.
Organic Synthesis: The compound serves as a building block for synthesizing more complex heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor ligands, contributing to the development of new therapeutic agents.
Analyse Biochimique
Biochemical Properties
Pyrazoles, the class of compounds to which it belongs, are known to exhibit tautomerism . This phenomenon may influence their reactivity, with possible impact on the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety .
Cellular Effects
Some pyrazole derivatives have shown potent anti-proliferative activity in LNCaP cells .
Molecular Mechanism
It is known that pyrazoles can undergo de-alkylation or oxidation via the catalysis of cytochrome P450 .
Temporal Effects in Laboratory Settings
In laboratory settings, some pyrazole derivatives have been found to be rapidly metabolized by human liver microsomes (HLMs) with a half-life (T1/2) of 30 minutes .
Dosage Effects in Animal Models
All synthesized pyrazoles were safe and well tolerated by mice when treated with 300 mg/kg and 100 mg/kg through oral and parenterally administration, respectively .
Metabolic Pathways
It is known that pyrazoles can undergo de-alkylation or oxidation via the catalysis of cytochrome P450 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-amino-5-methyl-1H-pyrazol-1-yl)acetamide typically involves the reaction of 3-amino-5-methyl-1H-pyrazole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane under an ice-water bath to control the temperature and prevent side reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include using continuous flow reactors to maintain consistent reaction conditions and employing purification techniques such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-amino-5-methyl-1H-pyrazol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce hydrazine derivatives. Substitution reactions can result in a wide range of substituted pyrazole derivatives.
Mécanisme D'action
The mechanism of action of 2-(3-amino-5-methyl-1H-pyrazol-1-yl)acetamide involves its interaction with specific molecular targets, such as androgen receptors. The compound acts as an antagonist, blocking the receptor’s activity and thereby inhibiting the growth of prostate cancer cells . The pyrazole ring’s structure allows it to fit into the receptor’s binding site, preventing the natural ligand from activating the receptor.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-amino-5-methyl-1H-pyrazole: A precursor in the synthesis of 2-(3-amino-5-methyl-1H-pyrazol-1-yl)acetamide.
2-(5-methyl-1H-pyrazol-1-yl)acetamide: A structurally similar compound with different substitution patterns.
Pyrazolo[1,5-a]pyrimidines: Condensed heterocyclic systems derived from 3-amino-5-methyl-1H-pyrazole.
Uniqueness
2-(3-amino-5-methyl-1H-pyrazol-1-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct biological activities and reactivity. Its ability to act as an androgen receptor antagonist makes it particularly valuable in medicinal chemistry for developing prostate cancer treatments .
Propriétés
IUPAC Name |
2-(3-amino-5-methylpyrazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O/c1-4-2-5(7)9-10(4)3-6(8)11/h2H,3H2,1H3,(H2,7,9)(H2,8,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMGSYWXMDFXXLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![benzyl N-[({[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamoyl)methyl]carbamate](/img/structure/B2564580.png)
![N-[2-(furan-3-yl)-2-hydroxyethyl]-N'-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide](/img/structure/B2564583.png)
![2-(4-Chlorophenyl)-4-(thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]thiazepine](/img/structure/B2564584.png)
![1-[2-(5-Bromopyrimidin-2-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2564585.png)
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-(phenylthio)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2564587.png)
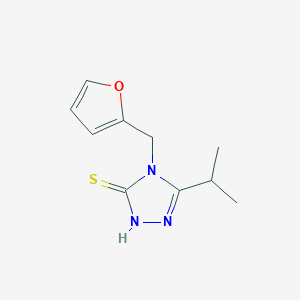
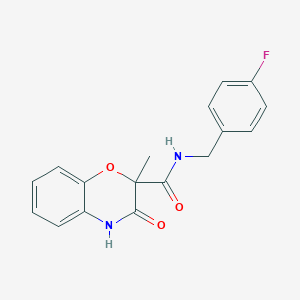
![(pyridin-2-yl)methyl N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}carbamate](/img/structure/B2564592.png)
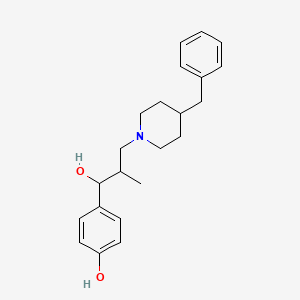
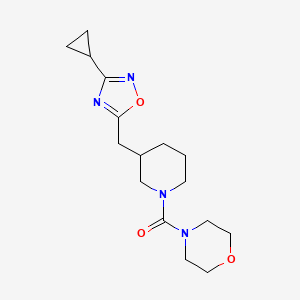
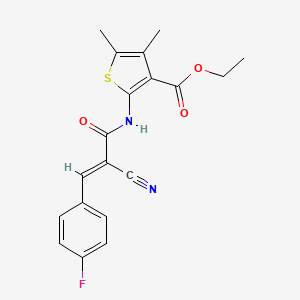
![2-(2H-Pyrazolo[4,3-b]pyridin-2-yl)acetic acid dihydrochloride](/img/structure/B2564597.png)
![1-(3-bromophenyl)-3-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]thiourea](/img/structure/B2564602.png)
![Tert-butyl 1-(2-aminoethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B2564603.png)
